

An In-depth Technical Guide to Oleoyl Chloride: Chemical Properties and Structure

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Compound of Interest

Compound Name: Oleoyl chloride

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Abstract

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis and the development of a diverse array of commercial products. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the long hydrophobic tail of a fatty acid, makes it a valuable building block in the synthesis of surfactants, emulsifiers, lubricants, and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key reactions of **oleoyl chloride**, supplemented with detailed experimental protocols and graphical representations of its chemical transformations.

Chemical Structure and Identification

Oleoyl chloride is a monounsaturated fatty acyl chloride. The molecule consists of an 18-carbon chain with a cis-double bond at the C-9 position and a terminal acyl chloride functional group.

Table 1: Structural and Identification Data for **Oleoyl Chloride**

Parameter	Value	Reference
IUPAC Name	(9Z)-Octadec-9-enoyl chloride	[1]
Synonyms	Oleic acid chloride, (9Z)-9-Octadecenoyl chloride, cis-9-Octadecenoyl chloride	[1][2][3]
CAS Number	112-77-6	[1][2][4]
Molecular Formula	C ₁₈ H ₃₃ ClO	[1][2][5]
Molecular Weight	300.91 g/mol	[1][2][6]
SMILES	CCCCCCCC/C=C\CCCCCCC C(=O)Cl	[1]
InChIKey	MLQBTMWHIOYKKC- KTKRTIGZSA-N	[2]

Physicochemical Properties

Oleoyl chloride is a colorless to pale yellow or light orange, oily liquid with a pungent odor.[4]
[5][7] It is sensitive to moisture and air.[2]

Table 2: Physicochemical Properties of **Oleoyl Chloride**

Property	Value	Reference
Appearance	Colorless to pale yellow/light orange, clear, oily liquid	[4][5][7]
Odor	Pungent, characteristic	[7][8]
Density	0.91 g/mL at 25 °C	[2][9]
Boiling Point	193 °C at 4 mmHg; 199-201 °C at 11 mmHg; 175-180 °C at 1 kPa	[2][5][10]
Flash Point	>230 °F (>110 °C)	[2][9]
Refractive Index	n_{20}^D 1.463	[2][9]
Solubility	Soluble in chloroform and other common organic solvents (e.g., acetone, toluene, THF). Insoluble in water (decomposes).	[2][4][10]
Stability	Moisture sensitive; stable under normal handling and storage conditions in an inert atmosphere.	[2][4]
Storage	Store at -20°C under an inert gas.	[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of **oleoyl chloride**.

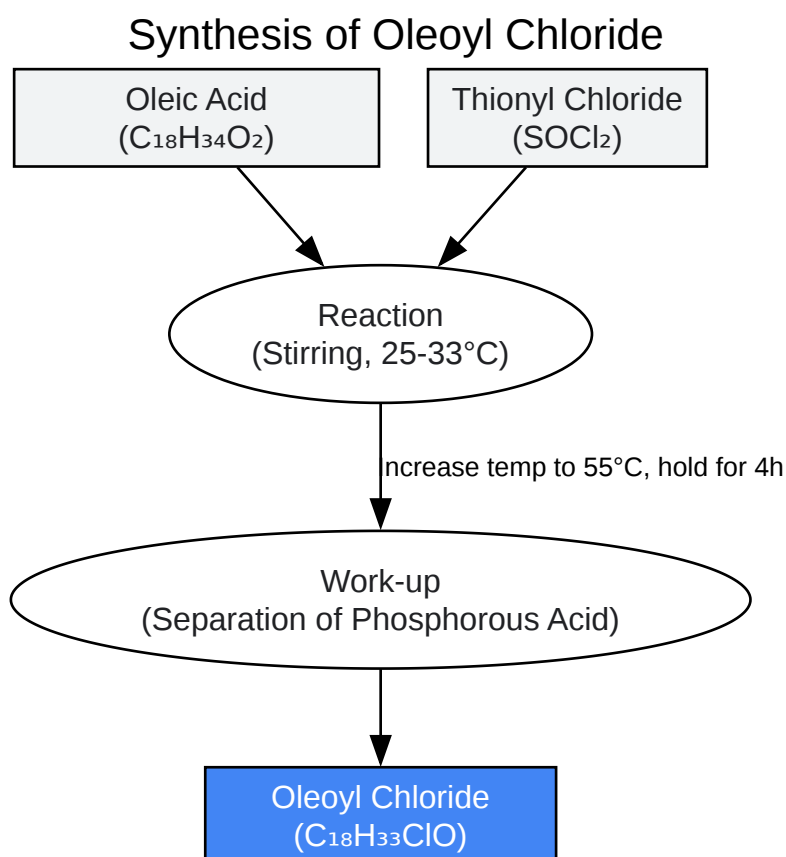
Table 3: Spectroscopic Data for **Oleoyl Chloride**

Technique	Key Features	Reference
^1H NMR	Data available.	[1][4]
^{13}C NMR	Data available.	[1][4]
IR Spectroscopy	Neat, capillary cell. Shows absence of carboxyl band from oleic acid.	[1][11]
Mass Spectrometry	GC-MS data available.	[1]

Experimental Protocols

Synthesis of Oleoyl Chloride from Oleic Acid

A common and efficient method for the preparation of **oleoyl chloride** is the reaction of oleic acid with thionyl chloride.



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Caption: Synthesis of **Oleoyl Chloride** from Oleic Acid.

Protocol:

- Place oleic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
- Slowly add phosphorus trichloride to the oleic acid under constant stirring, maintaining the temperature between 25-33°C.
- After the addition is complete, raise the temperature to 55°C and hold for 4 hours.
- Separate the lower layer of phosphorous acid to obtain the crude **oleoyl chloride**.^[4]
- For purification, the crude product can be distilled under reduced pressure (b.p. 180-185°C / 1-2 mmHg).^[11]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.
- Apply a small drop of neat **oleoyl chloride** directly onto the ATR crystal.
- Record the IR spectrum from approximately 4000 to 400 cm⁻¹.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., chloroform) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

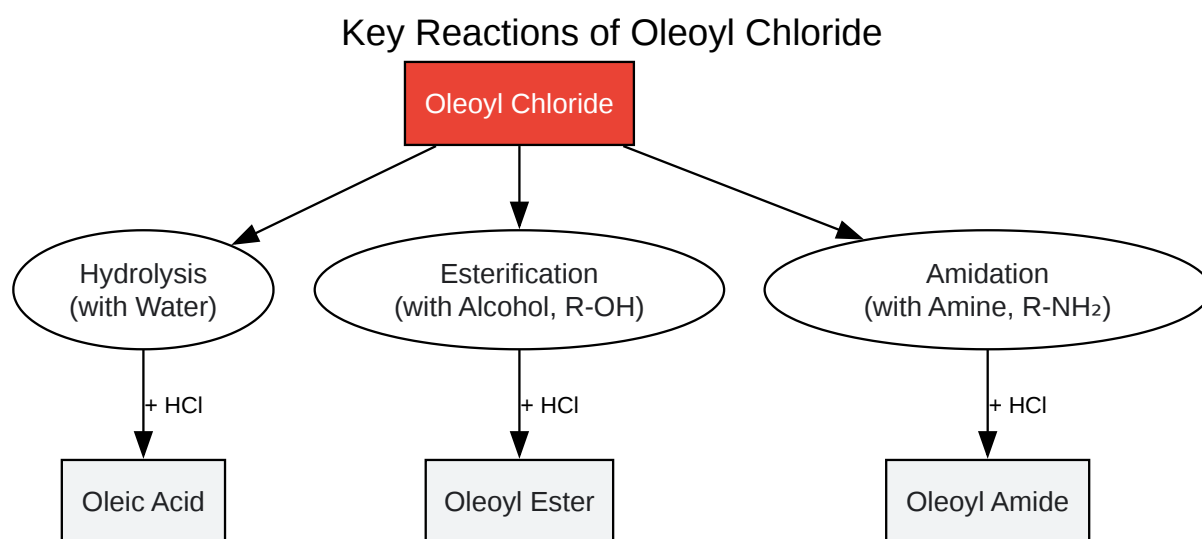
- Dissolve approximately 10-20 mg of **oleoyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS):

- Prepare a dilute solution of **oleoyl chloride** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Introduce the sample into a gas chromatograph-mass spectrometer (GC-MS) system.
- The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

Reactivity and Applications

Oleoyl chloride is a reactive compound due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions.



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